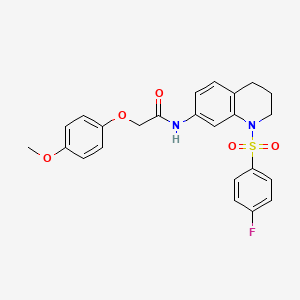

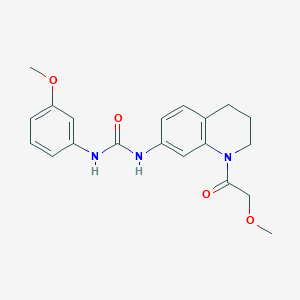

![molecular formula C12H12N4O2 B2552708 3-[(6-氨基-2-甲基嘧啶-4-基)氨基]苯甲酸 CAS No. 1219577-39-5](/img/structure/B2552708.png)

3-[(6-氨基-2-甲基嘧啶-4-基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is a derivative of benzoic acid and 2-aminopyrimidine, where the pyrimidine ring is substituted with an amino group and a methyl group. This structure is related to the compounds studied in the provided papers, which explore the interactions and synthesis of benzoic acid with various substituted 2-aminopyrimidines.

Synthesis Analysis

The synthesis of related compounds involves non-covalent interactions between substituted 2-aminopyrimidines and benzoic acid, leading to the formation of ionic or molecular complexes. The nature of these complexes depends on the substituents present on the 2-aminopyrimidine ring . Another study reports the synthesis of a crystal containing tetrameric hydrogen-bonded units with 2-aminopyrimidine and benzoic acid, which are arranged into layers . Although the exact synthesis of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is not detailed, these studies provide insight into potential synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of related compounds shows that hydrogen bonding plays a crucial role in the formation of their crystalline structures. For instance, a crystal of 2-Amino-4,6-dimethylpyrimidine–benzoic acid features hydrogen-bonded units comprising 2-aminopyrimidine molecules linked by N—H⋯N hydrogen bonds, with benzoic acid molecules attached through N—H⋯O and O—H⋯N hydrogen bonds . These findings suggest that the molecular structure of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid would likely exhibit similar hydrogen bonding patterns.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid. However, the non-covalent synthesis approach mentioned in one study indicates that the compound could engage in proton transfer reactions or form hydrogen-bonded molecular complexes depending on its substituents . This suggests that the compound could participate in various chemical reactions based on its functional groups and the environment.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid are not explicitly discussed in the provided papers, the structural investigations of related triorganostannyl esters of substituted aminobenzoic acids reveal that such compounds have interesting physicochemical properties. These properties are influenced by their coordination to metal centers, which affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands . It can be inferred that 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid may also exhibit unique physical and chemical properties that could be explored further in the context of its potential applications.

科学研究应用

晶体结构和氢键

一项研究重点介绍了一种化合物晶体结构,该化合物包含一个四聚体氢键合单元,由通过 N—H⋯N 氢键连接的 2-氨基嘧啶分子的中心对组成,并通过 N—H⋯O 和 O—H⋯N 氢键连接侧苯甲酸分子。这些单元排列成层,展示了该化合物在晶体结构和分子工程中的潜力 (Meng 等,2009)。

共结晶和多态性

对苯甲酸衍生物与含氮碱基(包括 2-氨基嘧啶)共结晶的研究揭示了根据制备方法的不同,化学计量和多态性的变化。这些发现可能对开发具有定制化特性的新型晶体材料产生影响 (Skovsgaard & Bond,2009)。

非共价合成和超分子化学

一项研究报告了取代的 2-氨基嘧啶与苯甲酸的离子和分子络合物的非共价合成,展示了超分子结构的性质如何随取代基而变化。这项研究强调了此类化合物在分子识别系统设计中的实用性 (Goswami 等,2008)。

分子共晶体和次级基团相互作用

另一项研究重点关注了 2-氨基嘧啶与一系列主要为邻位取代的苯甲酸的晶体加合物,强调了取代基团在次级缔合和共晶体形成中的作用。这项研究有助于理解微小的修饰如何显著影响分子组装和晶体工程 (Smith 等,1995)。

合成和结构研究

对氨基苯甲酸的三有机锡酯的合成和结构研究,包括源自氨基苯甲酸与吡啶-2-甲醛缩合的类似物,提供了对其物理化学性质和在材料科学和配位化学中的潜在应用的见解 (Tzimopoulos 等,2010)。

安全和危害

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) should be referred to for comprehensive safety and handling information .

未来方向

The future directions for the study and application of “3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential uses in medical chemistry . The design and synthesis of novel antimicrobial molecules could be particularly relevant given the increasing number of multidrug-resistant microbial pathogens .

作用机制

Target of Action

It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds typically interact with various biological targets, including enzymes, receptors, and transport proteins.

Mode of Action

Aminopyrimidines and their derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Aminopyrimidines and their derivatives are known to influence various biochemical pathways, depending on their specific targets .

Result of Action

Aminopyrimidines and their derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .

属性

IUPAC Name |

3-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-3-8(5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEWOYRXOCZQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC(=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

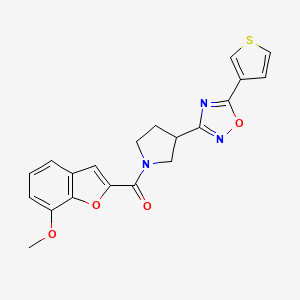

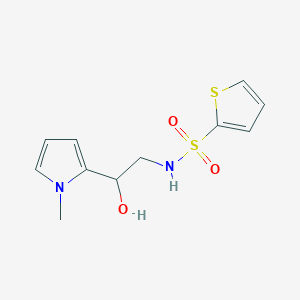

![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)

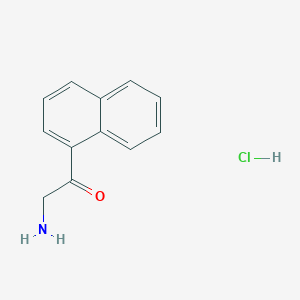

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)

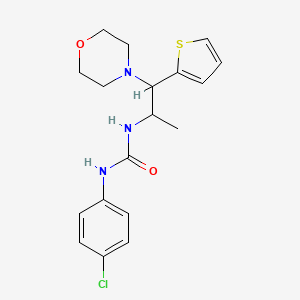

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

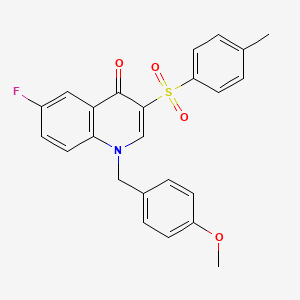

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)